Fluconazole Fluconazole Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Brand Name: Vulcanchem
CAS No.: 86386-73-4
VCID: VC0528110
InChI: InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
SMILES: C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Molecular Formula: C13H12F2N6O
Molecular Weight: 306.27 g/mol

Fluconazole

CAS No.: 86386-73-4

Inhibitors

VCID: VC0528110

Molecular Formula: C13H12F2N6O

Molecular Weight: 306.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Fluconazole - 86386-73-4

CAS No. 86386-73-4
Product Name Fluconazole
Molecular Formula C13H12F2N6O
Molecular Weight 306.27 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2
Standard InChIKey RFHAOTPXVQNOHP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Canonical SMILES C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Appearance White to off-white crystalline powder.
Boiling Point 579.8
Colorform White crystalline powder
Crystals from ethyl acetate/hexane
Melting Point 138-140 °C
138-140°C
Physical Description Solid
Description Fluconazole is a synthetic triazole with antifungal activity. Fluconazole preferentially inhibits fungal cytochrome P-450 sterol C-14 alpha-demethylation, resulting in the accumulation of fungal 14 alpha-methyl sterols, the loss of normal fungal sterols, and fungistatic activity. Mammalian cell demethylation is much less sensitive to fluconazole inhibition.
Fluconazole is a triazole fungistatic agent used in the treatment of systemic and superficial fungal infections. Fluconazole therapy can cause transient mild-to-moderate serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
Fluconazole is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group. It is an antifungal drug used for the treatment of mucosal candidiasis and for systemic infections including systemic candidiasis, coccidioidomycosis, and cryptococcosis. It has a role as a P450 inhibitor, an environmental contaminant and a xenobiotic. It is a difluorobenzene, a conazole antifungal drug, a triazole antifungal drug and a tertiary alcohol. It derives from a 1,3-difluorobenzene. It derives from a hydride of a 1H-1,2,4-triazole.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility slightly soluble in water
Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs)
Slightly soluble in water and saline
In water, 4,363 mg/L at 25 °C (est)
1.39e+00 g/L
34.9 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Apo Fluconazole
Apo-Fluconazole
Béagyne
Diflucan
Fluc Hexal
Flucobeta
FlucoLich
Fluconazol AbZ
Fluconazol AL
Fluconazol Isis
Fluconazol ratiopharm
Fluconazol Stada
Fluconazol von ct
Fluconazol-Isis
Fluconazol-ratiopharm
Fluconazole
Flunazul
Fungata
Lavisa
Loitin
Neofomiral
Oxifungol
Solacap
Triflucan
UK 49858
UK-49858
UK49858
Zonal
Vapor Pressure 3.0X10-9 mm Hg at 25 °C (est)
Reference 1. Kragie L, Turner SD, Patten CJ, Crespi CL, Stresser DM. Assessing pregnancy risks of azole antifungals using a high throughput aromatase inhibition assay. Endocr Res. 2002 Aug;28(3):129-40. doi: 10.1081/erc-120015045. PMID: 12489563.

2. Mølgaard-Nielsen D, Svanström H, Melbye M, Hviid A, Pasternak B. Association Between Use of Oral Fluconazole During Pregnancy and Risk of Spontaneous Abortion and Stillbirth. JAMA. 2016 Jan 5;315(1):58-67. doi: 10.1001/jama.2015.17844. PMID: 26746458.

3. Mølgaard-Nielsen D, Pasternak B, Hviid A. Use of oral fluconazole during pregnancy and the risk of birth defects. N Engl J Med. 2013 Aug 29;369(9):830-9. doi: 10.1056/NEJMoa1301066. PMID: 23984730.

4. Longley N, Muzoora C, Taseera K, Mwesigye J, Rwebembera J, Chakera A, Wall E, Andia I, Jaffar S, Harrison TS. Dose response effect of high-dose fluconazole for HIV-associated cryptococcal meningitis in southwestern Uganda. Clin Infect Dis. 2008 Dec 15;47(12):1556-61. doi: 10.1086/593194. PMID: 18990067.

5. Xu Y, Wang Y, Yan L, Liang RM, Dai BD, Tang RJ, Gao PH, Jiang YY. Proteomic analysis reveals a synergistic mechanism of fluconazole and berberine against fluconazole-resistant Candida albicans: endogenous ROS augmentation. J Proteome Res. 2009 Nov;8(11):5296-304. doi: 10.1021/pr9005074. PMID: 19754040.
PubChem Compound 3365
Last Modified Nov 11 2021
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